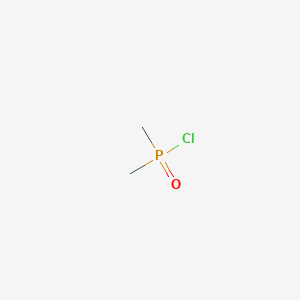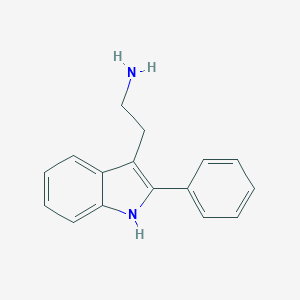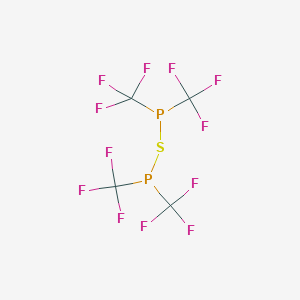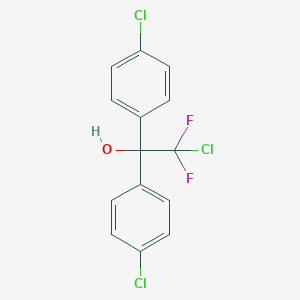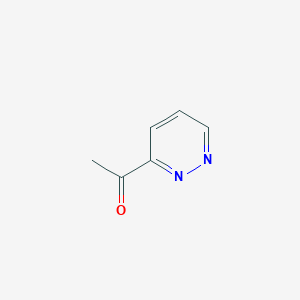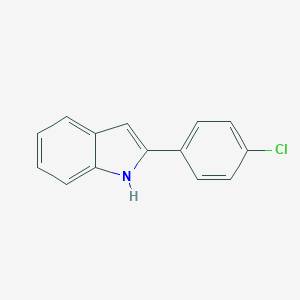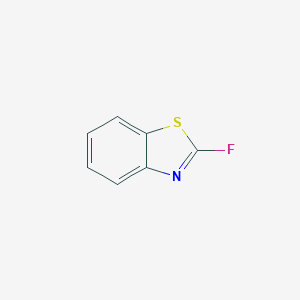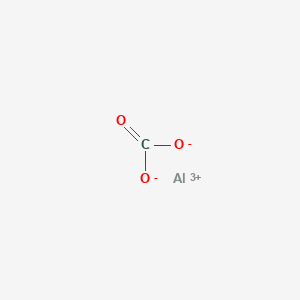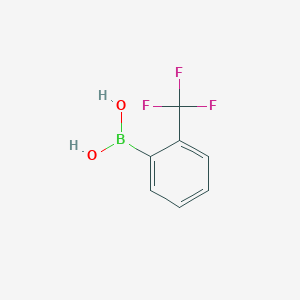
2-(Trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2-(Trifluoromethyl)phenylboronic acid (TFMPA) is a boronic acid-based compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. TFMPA is used in numerous applications, including catalysis, organic synthesis, and biochemistry. It has a wide range of uses in the laboratory, including being used as a catalyst for organic reactions, as a reagent for the synthesis of organic compounds, and as a tool for the study of biological systems.
Applications De Recherche Scientifique
Catalysis in Chemical Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Synthesis of Pharmaceutical Intermediates : The synthesis process of 2-chloro-5-(trifluoromethyl)phenylboronic acid, an important pharmaceutical intermediate, has been improved for higher production and purity, which is significant for pharmaceutical manufacturing (Ren, 2007).
Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, including derivatives, are utilized in diagnostic and therapeutic applications due to their ability to form reversible complexes with polyols like sugars, diol, and diphenol. This chemistry has applications in drug delivery systems and biosensors (Lan & Guo, 2019).
Glucose-Responsive Drug Delivery : Phenylboronic acid-based materials, including derivatives, have been extensively studied for constructing glucose-responsive systems for insulin delivery, indicating potential applications in diabetes management (Ma & Shi, 2014).
Synthesis of Trifluoromethyl Ketones : Palladium-catalyzed cross-coupling reactions involving phenylboronic acid and its derivatives have been used to synthesize trifluoromethyl ketones, which are valuable in various chemical syntheses (Kakino, Shimizu, & Yamamoto, 2001).
Antibacterial Activity : (Trifluoromethoxy)Phenylboronic Acids, a closely related group, have been studied for their structural, antimicrobial, and physicochemical properties, showing potential as antibacterial agents (Adamczyk-Woźniak et al., 2021).
Transition Metal Chemistry : Studies on copper(III) trifluoromethyl complexes and their reactions with arylboronic acids, including derivatives, provide fundamental insights into trifluoromethylation chemistry, which is crucial in organic synthesis and pharmaceuticals (Zhang & Bie, 2016).
Solid-State Chemistry : Phenylboronic acid (and by extension, its derivatives) has been used for solid-state protection of various compounds like diamines and diols, offering environmentally friendly and waste-free chemical processes (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Applications in Carbohydrate Chemistry : Phenylboronic acid is employed in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives, showcasing its versatility in organic synthesis (Ferrier, 1972).
Diagnostic and Therapeutic Applications : Emerging research directions in phenylboronate-functionalized polymers, which include derivatives of phenylboronic acid, are focused on versatile diagnostic and therapeutic applications, highlighting their importance in biomedical fields (Matsumoto, Kataoka, & Miyahara, 2014).
Mécanisme D'action
- The primary targets of 2-(Trifluoromethyl)phenylboronic acid are specific enzymes, including cytochrome P450 enzymes . These enzymes play crucial roles in drug metabolism, detoxification, and the activation of prodrugs.
- In Suzuki–Miyaura (SM) cross-coupling reactions, this compound serves as a reactant. It participates in carbon–carbon bond formation, allowing the synthesis of 2-trifluoromethyl aryl or heteroaryl derivatives .
- Mechanistic studies suggest that a 2:2 mixed anhydride is the active species, and the ortho-substituent of the boronic acid prevents amine coordination, accelerating amidation reactions .
Target of Action
Mode of Action
Safety and Hazards
When handling “2-(Trifluoromethyl)phenylboronic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers
Several papers were found during the search. One paper discusses the synthesis, properties, and antibacterial activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Another paper discusses the use of “this compound” in Suzuki-coupling reactions .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(Trifluoromethyl)phenylboronic acid are largely defined by its role in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudo-halide under the influence of a palladium catalyst . The nature of these interactions is primarily chemical, involving the transfer of organic groups from boron to palladium .
Cellular Effects
For instance, some boronic acids can inhibit serine proteases, enzymes that play crucial roles in processes such as digestion, immune response, and blood clotting
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound acts as a nucleophile, transferring its organic group to a palladium catalyst .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability. Boronic acids are generally stable and readily prepared, making them ideal for use in various chemical reactions
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, suggesting that they may interact with a range of enzymes and cofactors .
Subcellular Localization
Given its chemical properties, it is likely to be found in areas of the cell where Suzuki-Miyaura cross-coupling reactions occur .
Propriétés
IUPAC Name |
[2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBEPKGFVENFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370276 | |
| Record name | 2-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423-27-4 | |
| Record name | 2-Trifluoromethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

